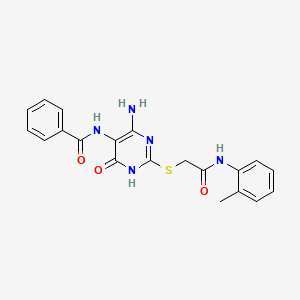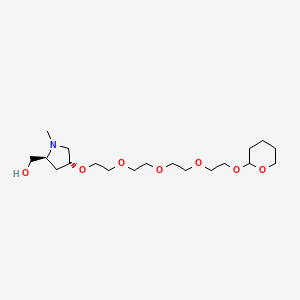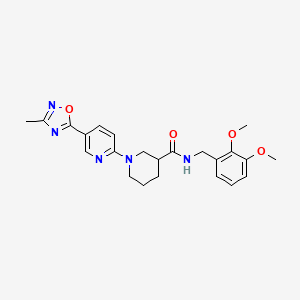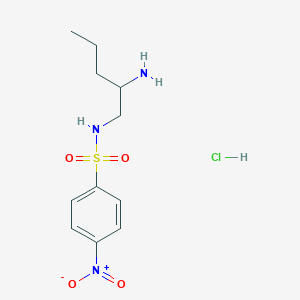![molecular formula C22H24N6O B2968821 3,4-dihydro-2(1H)-isoquinolinyl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone CAS No. 1251605-37-4](/img/structure/B2968821.png)
3,4-dihydro-2(1H)-isoquinolinyl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds and interactions between its atoms. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors or tastes .
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This can include the types of reactions used to produce it, the starting materials, the conditions under which the synthesis occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used in this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include the types of reactions, the conditions under which they occur, the products of the reactions, and the mechanisms by which the reactions take place .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Ruthenium-Chelated Non-Innocent Ligands
Research has been conducted on bis(heterocyclo)methanide (BHM) ligands, structurally akin to the specified chemical, for their application in creating Ruthenium-chelated complexes. These complexes demonstrate significant potential for redox tunability at the metal-ligand interface, offering insights into analogous β-diketiminate and α-ketodiimine chemistry. Such studies highlight the compound's relevance in advancing the understanding of ligand behavior and electronic modification effects in coordination chemistry (Sanjib Panda et al., 2019).
Novel Bioactive Heterocycles
The synthesis and structural exploration of novel bioactive heterocycles related to the compound have been investigated for their antiproliferative activity. These studies involve comprehensive structural characterizations, including X-ray diffraction, demonstrating the compound's utility in developing new therapeutic agents with potential biological activities (S. Benaka Prasad et al., 2018).
Heterocyclic Complex Formation
Further research has focused on the synthesis of complexes involving copper(II) and cobalt(II) with ligands structurally similar to the specified chemical. These studies offer insights into the molecule's coordination behavior and its potential applications in creating metal-organic frameworks or catalytic systems (V. I. Sokol et al., 2011).
Fluorescence Studies
The compound's analogs have been explored for their fluorescence properties, particularly in solvent-dependent emission and quenching behaviors. Such studies are pivotal for developing new fluorescent probes or materials with specific optical properties, contributing to sensors, imaging, and other optoelectronic applications (C. Tamuly et al., 2006).
Imaging Agents for Parkinson's Disease
Research on analogs of the specified chemical has led to the development of potential PET imaging agents for the LRRK2 enzyme in Parkinson's disease. This signifies the compound's relevance in neurodegenerative disease research, highlighting its application in diagnostic imaging and the study of pathological mechanisms (Min Wang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c29-22(27-11-8-17-6-2-3-7-18(17)13-27)19-14-28(16-25-19)21-12-20(23-15-24-21)26-9-4-1-5-10-26/h2-3,6-7,12,14-16H,1,4-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYCJJNYEPTHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2968738.png)

![2,5-Dimethyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B2968741.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2968743.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)

![4,5,6,7-Tetrahydroisoxazolo[5,4-C]pyridine hcl](/img/structure/B2968756.png)



![5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968761.png)